Suberoylanilide-d5 Hydroxamic Acid

Overview

Description

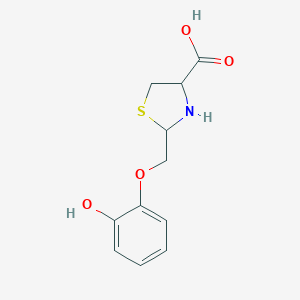

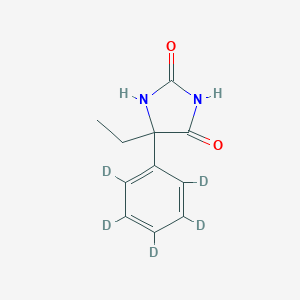

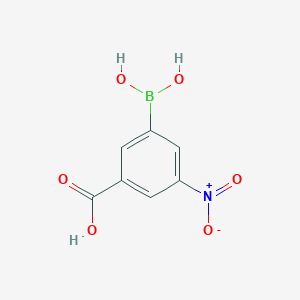

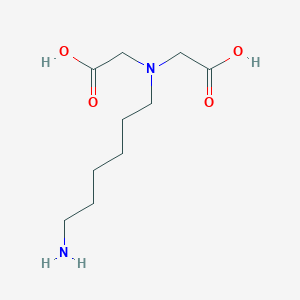

Suberoylanilide-d5 Hydroxamic Acid (SAHA-d5) is a synthetic compound that has recently become popular in the scientific research field. It has been used to study a variety of biological processes, including cancer and inflammation. SAHA-d5 is a derivative of suberoylanilide hydroxamic acid (SAHA), a compound that has been used as an inhibitor of histone deacetylase (HDAC), a key enzyme involved in gene expression. SAHA-d5 is a labeled version of SAHA, meaning that it has been modified to contain a stable isotope of hydrogen (d5). This modification allows for the tracking and quantification of SAHA-d5 in biological systems.

Scientific Research Applications

Cancer Therapy Applications

Prostate Cancer Treatment : SAHA has shown promising results in inhibiting the growth of prostate cancer cells. In vitro and in vivo studies indicate that SAHA suppresses the growth of human prostate cancer cell lines and induces apoptosis in certain cells. This effectiveness extends to human prostate xenografts in nude mice, suggesting potential for prostate carcinoma treatment (Butler et al., 2000).

Combating Oral Cancer : Research has shown that SAHA can induce apoptosis in human oral cancer cells. It sensitizes these cells to tumor necrosis factor–related apoptosis–inducing ligand (TRAIL), enhancing its anticancer activity. This suggests a new therapy approach for oral cancer (Yeh et al., 2009).

HDAC Inhibition in Various Cancers : SAHA is an effective inhibitor of histone deacetylases, which are implicated in various cancers. It has shown significant anticancer activity in both hematologic and solid tumors and is well-tolerated by patients (Marks, 2007).

Lung Cancer Therapy : SAHA treatment reveals complex interactions between proteome, ubiquitylome, and acetylome in non-small cell lung cancer cells. It significantly alters the profile of these elements in cancer cells, providing insights into SAHA-mediated cancer therapy (Wu et al., 2015).

Radiosensitization Effects : SAHA has been studied for its ability to sensitize cancer cells to radiation, thereby enhancing the effectiveness of radiation therapy in cancer treatment. This has been observed in various cell lines, including lung carcinoma cells (Gerelchuluun et al., 2018).

Molecular Mechanism Studies

Histone Modification Studies : SAHA's role in histone acetylation and butyrylation has been explored, providing insights into its mechanism of action in neuroblastoma cells. This includes changes in protein expression and histone modifications, offering clues about HDAC inhibitor-mediated cancer therapeutics (Xu et al., 2014).

miRNA Expression in Lung Cancer Cells : SAHA alters microRNA expression profiles in A549 human non-small cell lung cancer cells. This finding is crucial for understanding the anticancer mechanism of SAHA and its effects on gene expression regulation (Lee et al., 2009).

Structural Studies of SAHA Analogs : Investigations into the structural requirements of SAHA analogs have been conducted to understand how modifications affect its potency and selectivity. This research aids in the development of more effective anti-cancer drugs targeting HDAC proteins (Choi & Pflum, 2012).

Mechanism of Action

Target of Action

Suberoylanilide-d5 Hydroxamic Acid, also known as Vorinostat-d5, is a potent and orally active pan-inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), HDAC7 (Class II), and HDAC11 (Class IV) . HDACs are enzymes that catalyze the removal of acetyl groups from the lysine residues of proteins, including the core nucleosomal histones .

Mode of Action

Vorinostat-d5 inhibits the enzymatic activity of HDACs at nanomolar concentrations . This inhibition leads to an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6, p53, and Hsp90 . The accumulation of these acetylated proteins is believed to induce growth arrest, differentiation, or apoptosis in a variety of transformed cells .

Biochemical Pathways

Vorinostat-d5 affects several biochemical pathways. It has been shown to increase the activity of the ULK1 complex, which is the most upstream component in the core autophagy pathway, and suppress the mammalian target of rapamycin (mTOR), which in turn inhibits autophagy induction . Additionally, Vorinostat-d5 has been found to influence the DNA damage response through the acetylation of key DNA repair and checkpoint proteins .

Pharmacokinetics

The pharmacokinetics of Vorinostat-d5 have been studied in combination with other drugs. It has been administered safely up to 400 mg once daily or 300 mg twice daily with carboplatin and paclitaxel . Vorinostat-d5 pharmacokinetics were linear over the dose range studied .

Result of Action

The antiproliferative effects of Vorinostat-d5 are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to growth arrest, differentiation, or apoptosis in a variety of transformed cells . Antitumor activity has been seen in patients with both hematological and solid tumors .

Action Environment

The action of Vorinostat-d5 can be influenced by environmental factors such as the presence of other drugs. For example, the pharmacokinetics of Vorinostat-d5 were altered when coadministered with carboplatin and paclitaxel . Additionally, the solubility and permeability of Vorinostat-d5 can be enhanced by encapsulation in mesoporous silica nanoparticles .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Suberoylanilide-d5 Hydroxamic Acid interacts with various enzymes and proteins, primarily histone deacetylases (HDACs) . By inhibiting HDACs, it promotes the acetylation of histones, a process that is generally associated with transcriptional activation . This modulation of gene expression is a key mechanism through which this compound exerts its effects .

Cellular Effects

This compound has profound effects on various types of cells. It can induce growth arrest in transformed cells , and it has been shown to suppress proliferation in glioblastoma multiforme (GBM) cells . It also modulates and promotes neuroplasticity in healthy and disease conditions . Moreover, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a histone deacetylase inhibitor, it promotes the acetylation of histones, leading to transcriptional activation . This results in the modulation of gene expression, which is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to alleviate depression-like behavior and normalize epigenetic changes in the hippocampus during ethanol withdrawal . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been shown to slow the growth of GBM in vitro and intracranially in vivo

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to regulate methionine, glutathione, and nicotinamide metabolism . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. It has been shown that this compound can cross the blood-brain barrier , suggesting that it may be distributed widely within the body.

Subcellular Localization

Given its role as a histone deacetylase inhibitor, it is likely that it localizes to the nucleus where it can exert its effects on gene expression

properties

IUPAC Name |

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXFXRVDQXREF-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)